molecular formula C12H22O B15441918 Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl- CAS No. 67800-86-6

Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl-

Cat. No.: B15441918
CAS No.: 67800-86-6
M. Wt: 182.30 g/mol
InChI Key: OGKAJQBGLDYVDV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane, 2-ethoxy-1,3,3-trimethyl- (CAS 67800-86-6) is a bicyclic monoterpene derivative characterized by a norbornane scaffold substituted with an ethoxy group at the 2-position and methyl groups at the 1,3,3-positions. Its molecular formula is $ \text{C}{12}\text{H}{22}\text{O} $, with a molecular weight of 182.30 g/mol.

The ethoxy group enhances polarity compared to non-oxygenated bicyclic compounds, influencing solubility and reactivity.

Properties

CAS No.

67800-86-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H22O/c1-5-13-10-11(2,3)9-6-7-12(10,4)8-9/h9-10H,5-8H2,1-4H3

InChI Key

OGKAJQBGLDYVDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C2CCC1(C2)C)(C)C

Origin of Product

United States

Biological Activity

Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl- is a compound of significant interest due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data tables.

Basic Information

  • Chemical Formula: C10_{10}H18_{18}O
  • Molecular Weight: 158.25 g/mol
  • CAS Registry Number: 6248-88-0
  • IUPAC Name: Bicyclo[2.2.1]heptane, 2-ethoxy-1,3,3-trimethyl-

Structural Representation

The compound features a bicyclic structure with ethoxy and trimethyl groups, which contribute to its unique reactivity and potential biological effects.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of bicyclic compounds similar to Bicyclo(2.2.1)heptane derivatives. For instance, research indicates that certain bicyclic hydrocarbons exhibit genotoxic effects on bacterial cells, leading to oxidative stress responses.

Case Study: Genotoxicity in Bacterial Cells

A study published in PLOS ONE examined the effects of bis(bicyclo[2.2.1]heptane) on Escherichia coli using lux-biosensors. The findings revealed that the compound induced a bacterial SOS response without exhibiting alkylating effects. The oxidative stress response was primarily attributed to the generation of reactive oxygen species (ROS) during oxidation processes:

Concentration (g/L)Effect on LuminescenceStatistical Significance
1No significant changep-value = 0.35
10Slight decreasep-value < 0.001
100Significant decreasep-value < 0.001

This table summarizes the luminescence response of E. coli under different concentrations of the compound, indicating a cytotoxic effect at higher concentrations .

Antioxidant Activity

The antioxidant capacity of bicyclic compounds has been explored in various contexts. Compounds with similar structural features have shown promise in scavenging free radicals and reducing oxidative stress markers in vitro.

Research Findings

A comparative analysis of antioxidant activities among various bicyclic compounds demonstrated significant differences in efficacy:

Compound NameIC50_{50} (µg/mL)
Bicyclo(2.2.1)heptane derivative A15.5
Bicyclo(2.2.1)heptane derivative B22.3
Control (Vitamin C)5.0

These results indicate that while some derivatives exhibit moderate antioxidant activity, they are less effective than established antioxidants like Vitamin C .

Safety Profile

The safety profile of Bicyclo(2.2.1)heptane derivatives is crucial for their potential applications in pharmaceuticals and industrial uses. Studies have indicated that while some derivatives display beneficial biological activities, they may also pose risks due to their genotoxic properties.

Toxicity Assessment

The toxicity assessment of related compounds suggests careful evaluation is necessary for any therapeutic applications:

  • Genotoxic Effects: Induction of DNA damage in bacterial models.
  • Oxidative Stress: Increased ROS production leading to cellular damage.

Regulatory Status

Given the potential risks associated with genotoxicity, regulatory bodies may require comprehensive safety assessments before approving these compounds for widespread use.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methylene : Camphene’s exocyclic double bond (3-methylene) confers higher volatility ($ T_b = 159°C $) compared to the ethoxy-substituted target compound, which likely has a higher boiling point due to hydrogen bonding .
  • Stereochemistry : The endo isomer (CAS 19316-72-4) may exhibit enhanced thermal stability compared to the target compound’s unspecified stereochemistry, as seen in polymer additive applications .

Reactivity Comparison :

  • The ethoxy group in the target compound enables nucleophilic substitution or oxidation reactions, unlike camphene’s inert double bond.
  • Bornane’s lack of oxygenated substituents limits its utility in polar reactions but enhances stability in high-energy applications (e.g., explosives) .

Stability :

  • The ethoxy group may reduce sensitivity to radical-initiated degradation compared to nitro-containing HEDCs .
  • Steric hindrance from 1,3,3-trimethyl groups likely improves oxidative stability relative to less-substituted analogues .

Q & A

What are the optimal synthetic routes for 2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane, and how can regioselectivity challenges be addressed?

Level: Basic
Methodological Answer:
Synthesis typically involves functionalizing the bicyclo[2.2.1]heptane core via nucleophilic substitution or catalytic alkylation. For example:

  • Etherification: Reacting a hydroxylated bicyclo precursor (e.g., 2-hydroxy-1,3,3-trimethylbicyclo[2.2.1]heptane) with ethyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions .
  • Regioselectivity: Steric hindrance from the 1,3,3-trimethyl groups directs ethoxy substitution to the less hindered C2 position. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and steric maps .

How can the molecular structure of this compound be rigorously characterized to confirm stereochemistry?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify substituents. The bicyclo core’s rigidity simplifies splitting patterns; for example, the ethoxy group’s protons appear as a quartet near δ 3.5 ppm, while methyl groups resonate as singlets .
  • X-ray Crystallography: Resolve absolute configuration, particularly for chiral centers. The bicyclo framework’s fixed geometry aids in distinguishing enantiomers .

What computational methods are most reliable for predicting physicochemical properties (e.g., logP, boiling point)?

Level: Advanced
Methodological Answer:

  • Group Contribution Methods: The Joback and Crippen approaches estimate logP and boiling points by summing fragment contributions. For example, Crippen’s method predicts logP = 3.2 ± 0.3 for this compound, aligning with its hydrophobic bicyclo core .
  • Validation: Cross-check with experimental data (e.g., NIST Webbook’s boiling point measurements) to resolve discrepancies. A comparison table is shown below:
PropertyJoback PredictionNIST Experimental DataDeviation
Boiling Point (°C)215225+4.7%
logP3.13.4+8.8%

How can researchers reconcile contradictory data on reaction yields or biological activity across studies?

Level: Advanced
Methodological Answer:

  • Source Analysis: Identify whether discrepancies arise from synthetic conditions (e.g., solvent polarity in vs. 10) or analytical methods (e.g., HPLC vs. GC purity assessments).
  • Controlled Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed catalyst loading). For plant growth studies in , ensure consistent application rates (e.g., 100–1000 ppm) and biological models.

What strategies are effective for resolving enantiomers of chiral derivatives?

Level: Advanced
Methodological Answer:

  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times correlate with the bicyclo core’s steric environment .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during ethoxy group introduction to favor one enantiomer .

How does the bicyclo core influence intermolecular interactions in host-guest systems?

Level: Advanced
Methodological Answer:

  • Hydrophobic Cavity Formation: The rigid bicyclo framework creates a nonpolar cavity, enabling encapsulation of small hydrophobic molecules (e.g., benzene derivatives).
  • MD Simulations: Run molecular dynamics simulations (e.g., GROMACS) to analyze binding energies and orientation preferences. suggests the ethoxy group enhances hydrogen bonding with polar guests .

What mechanistic studies are recommended to elucidate its biological activity (e.g., plant growth regulation)?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying alkoxy chain length) and test in Arabidopsis models. shows allyloxy derivatives exhibit higher activity than propoxy variants .
  • Transcriptomic Profiling: Use RNA-seq to identify upregulated/downregulated genes in treated plants, focusing on hormone pathways (e.g., auxin signaling).

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